molecular formula C11H22N2O2 B1393984 (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate CAS No. 720000-05-5

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Cat. No. B1393984
M. Wt: 214.3 g/mol
InChI Key: UNANQGCDACTJPA-SECBINFHSA-N
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Description

“®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of compounds like “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .


Chemical Reactions Analysis

The chemical reactions involving “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds often involve the exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives. For instance, Liu et al. (2012) synthesized diastereomers of a diketopiperazine derivative, where (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate played a crucial role in the synthesis process (Liu et al., 2012).

Structural Analysis

  • Research by Weber et al. (1995) involved the structural analysis of similar compounds, demonstrating the significance of these structures in crystallography and molecular configuration studies (Weber et al., 1995).

Drug Intermediates

  • Geng Min (2010) reported an efficient process for synthesizing important drug intermediates starting from itaconic acid ester, highlighting the compound's role in drug development (Geng Min, 2010).

Potential in Medical Research

  • Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, related to the (R)-tert-butyl 2-(pyrrolidin-2-yl)ethylcarbamate structure, evaluating them as anti-inflammatory and analgesic agents, showing the medical research potential of related compounds (Ikuta et al., 1987).

Role in Catalysis and Environmental Applications

  • The study by Zong and Thummel (2005) indicates the use of related compounds in the formation of catalytic complexes for environmental applications like water oxidation (Zong & Thummel, 2005).

Future Directions

The future directions in the research and application of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the influence of steric factors on biological activity, as well as the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNANQGCDACTJPA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692896
Record name tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

CAS RN

720000-05-5
Record name tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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